(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, phenylhydrazine, and 3-methoxypropylamine. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-methoxyphenyl)-4-{1-[(4-methoxybutyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H25N3O3/c1-16(23-14-7-15-27-2)20-21(17-8-5-4-6-9-17)24-25(22(20)26)18-10-12-19(28-3)13-11-18/h4-6,8-13,24H,7,14-15H2,1-3H3 |
InChI Key |
ULWJKAJRJFQCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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